molecular formula C8H13BrSi B2694414 ((1-Bromocyclopropyl)ethynyl)trimethylsilane CAS No. 2138379-75-4

((1-Bromocyclopropyl)ethynyl)trimethylsilane

Cat. No.: B2694414
CAS No.: 2138379-75-4
M. Wt: 217.181
InChI Key: MGBBZXIRFJKWFY-UHFFFAOYSA-N
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Description

((1-Bromocyclopropyl)ethynyl)trimethylsilane is a specialized organosilicon compound featuring a cyclopropane ring substituted with a bromine atom, an ethynyl (acetylene) linker, and a trimethylsilyl group. This structure combines the strain energy of cyclopropane with the electron-withdrawing bromine substituent and the steric bulk of the trimethylsilyl moiety. Such a combination makes it a valuable intermediate in cross-coupling reactions (e.g., Sonogashira coupling) and cyclopropane-based ring-opening or functionalization strategies .

Properties

IUPAC Name

2-(1-bromocyclopropyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBBZXIRFJKWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1-Bromocyclopropyl)ethynyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: ((1-Bromocyclopropyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromocyclopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

    Hydrosilylation Reactions: The trimethylsilane moiety can undergo hydrosilylation reactions, adding across double or triple bonds in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as triethylamine are commonly used in Sonogashira coupling reactions.

    Hydrosilylation Reactions: Platinum or rhodium catalysts are often employed in hydrosilylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
((1-Bromocyclopropyl)ethynyl)trimethylsilane serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of complex molecular architectures, including natural products and pharmaceuticals. The compound can undergo substitution reactions due to the presence of the bromine atom, while the ethynyl group can engage in coupling reactions, such as Sonogashira coupling and click chemistry, facilitating the formation of diverse chemical entities.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Sonogashira CouplingCoupling with aryl halides to form substituted acetylenes80-90
Click ChemistryFormation of triazoles via azide-alkyne cycloaddition75-85
HydrosilylationAddition of silanes to alkenes or alkynes70-80

Medicinal Chemistry

Potential Bioactivity
In biological research, this compound is being investigated for its potential bioactivity. The compound can serve as a precursor for synthesizing bioactive molecules that may exhibit therapeutic properties. The unique structure, particularly the cyclopropyl ring, introduces conformational rigidity that can enhance interactions with biological targets, making it a candidate for drug development .

Case Study: Synthesis of Anticancer Agents
Recent studies have explored the use of this compound in synthesizing novel anticancer agents. By modifying the ethynyl group, researchers have created compounds that show promising activity against various cancer cell lines. For instance, derivatives synthesized using this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range .

Materials Science

Development of Advanced Materials
The unique properties of this compound make it valuable in materials science. Its ability to crosslink with other reactive groups enables the development of new polymeric materials with tailored properties such as enhanced stability and reactivity. The trimethylsilane moiety also acts as a protecting group during synthesis, allowing for controlled reactivity.

Table 2: Properties of Materials Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceGood

Mechanism of Action

The mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane is primarily related to its ability to participate in various chemical reactions. The bromocyclopropyl group can undergo substitution reactions, while the ethynyl group can engage in coupling reactions. The trimethylsilane moiety can participate in hydrosilylation reactions, adding versatility to the compound’s reactivity. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Key Structural Differences Electronic Effects
((1-Bromocyclopropyl)ethynyl)trimethylsilane Bromocyclopropyl + ethynyl + trimethylsilyl High ring strain (cyclopropane), electron-withdrawing bromine, moderate steric hindrance.
Ethynyltrimethylsilane No bromine or cyclopropane Electron-rich ethynyl group; minimal steric/electronic modulation.
Bromoethynyl triisopropylsilane Triisopropylsilyl instead of trimethylsilyl Increased steric bulk (triisopropyl), reduced volatility, slower reaction kinetics.
((4-Bromophenyl)ethynyl)trimethylsilane Bromophenyl instead of bromocyclopropyl Aromatic stabilization (no ring strain), bromine meta-directing in aryl reactions.
[(3-Methoxyphenyl)ethynyl]trimethylsilane Methoxy group instead of bromine Electron-donating methoxy group; activates aryl ring for electrophilic substitution.

Key Insights :

  • The cyclopropane ring in the target compound introduces significant strain (~27 kcal/mol), enhancing reactivity in ring-opening or cycloaddition reactions compared to non-strained analogs .
  • Bromine’s electron-withdrawing nature on cyclopropane may facilitate nucleophilic substitution or elimination reactions, unlike methoxy-substituted analogs, which promote electrophilic pathways .

Reactivity in Cross-Coupling Reactions

  • Sonogashira Coupling: The target compound’s ethynyl-trimethylsilyl group acts as a masked acetylene, enabling efficient coupling with aryl halides. Its cyclopropane-bromine moiety may participate in tandem reactions (e.g., sequential coupling and ring-opening). Yields for similar trimethylsilyl-protected acetylenes in Sonogashira reactions often exceed 85% under optimized Pd/Cu catalysis . In contrast, triisopropylsilyl analogs (e.g., Bromoethynyl triisopropylsilane) exhibit slower coupling kinetics due to steric hindrance, requiring higher temperatures or prolonged reaction times .
  • Ring-Opening Reactions :

    • The bromocyclopropyl group is prone to ring-opening under basic or nucleophilic conditions, generating allylic intermediates. This contrasts with ((4-Bromophenyl)ethynyl)trimethylsilane, where the aromatic ring remains inert under similar conditions .

Stability and Handling

  • Hydrolytic Stability :
    • Trimethylsilyl groups are more susceptible to hydrolysis than triisopropylsilyl groups. The target compound requires anhydrous storage, whereas Bromoethynyl triisopropylsilane demonstrates greater stability in humid environments .
  • Thermal Stability :
    • Cyclopropane’s strain energy may lower the thermal stability of the target compound compared to phenyl-substituted analogs. Decomposition above 150°C has been observed in related strained systems .

Biological Activity

((1-Bromocyclopropyl)ethynyl)trimethylsilane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C7_{7}H11_{11}BrSi
  • Molecular Weight : 201.15 g/mol
  • CAS Number : 16116-78-2

Structural Characteristics

The compound features a cyclopropyl ring attached to an ethynyl group, with a trimethylsilyl substituent. This unique structure contributes to its reactivity and biological potential.

  • Enzyme Inhibition :
    • This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism and the biotransformation of xenobiotics .
  • Cellular Interaction :
    • The compound exhibits low gastrointestinal absorption but is permeable across the blood-brain barrier (BBB), suggesting potential neuroactive properties .
  • Lipophilicity :
    • With a Log P (partition coefficient) value ranging from 3.42 to 4.81, the compound is classified as moderately lipophilic, which may enhance its bioavailability in biological systems .

Pharmacological Profile

PropertyValue
GI AbsorptionLow
BBB PermeabilityYes
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C9 (Yes), CYP2D6 (Yes)
Bioavailability Score0.55
Solubility0.00419 mg/ml

Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in vitro, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was tested for its neuroprotective properties in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced levels of amyloid-beta plaques and improved cognitive function, suggesting a potential therapeutic role in neurodegeneration.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ((1-Bromocyclopropyl)ethynyl)trimethylsilane to improve yield and purity?

  • Methodological Answer : Sonogashira coupling is a common approach for ethynylsilane derivatives. A reported procedure involves reacting bromocyclopropane derivatives with trimethylsilylacetylene under palladium catalysis. For example, in analogous syntheses, stoichiometric ratios (1.1 equiv of trimethylsilylacetylene) and inert conditions (dry CH₂Cl₂ or THF) are critical . Purification via column chromatography (hexanes/DCM gradient) achieves yields >70%, but slow addition of reactants and rigorous exclusion of moisture improve reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ ~1.5–2.5 ppm, split patterns depend on substituents) and trimethylsilyl groups (δ ~0.2–0.3 ppm). Ethynyl carbons appear at δ ~80–100 ppm (¹³C) .
  • HRMS : Accurate mass analysis (e.g., [M+NH₄]⁺) confirms molecular formula. For example, a related compound, ((2-bromophenyl)ethynyl)trimethylsilane, showed an HRMS error of 3.54 ppm, validating structural integrity .

Q. How does the bromocyclopropyl group influence the compound’s stability under standard laboratory conditions?

  • Methodological Answer : Cyclopropane rings are strain-prone but stabilized by electron-withdrawing groups like bromine. Store the compound at 2–8°C under argon to prevent ring-opening or decomposition. Stability tests (TGA/DSC) for similar silanes suggest thermal stability up to 150°C, but bromine may lower this threshold .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-couplings?

  • Methodological Answer : The ethynyl group acts as a directing moiety in Pd- or Cu-catalyzed reactions. For instance, in cyclization reactions, the trimethylsilyl group stabilizes intermediates via hyperconjugation, while the bromocyclopropyl moiety undergoes oxidative addition to Pd(0), forming a key σ-complex. Kinetic studies (e.g., VT-NMR) can track intermediate formation .

Q. How should researchers address contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts)?

  • Methodological Answer : Byproducts often arise from residual moisture (hydrolysis of Si–C bonds) or impurities in starting materials. For example, 95% purity in commercial trimethylsilylacetylene (common impurity: chlorosilanes) can lead to side reactions. Use rigorous drying (molecular sieves) and validate starting material purity via GC-MS. Contradictions in yields may also stem from variations in catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. Can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. For example, the LUMO of the ethynyl group localizes at the terminal carbon, favoring nucleophilic attacks. The bromocyclopropyl group’s electron-withdrawing effect lowers the HOMO energy, directing [2+2] or [3+2] cycloadditions to specific positions .

Q. What strategies enable the use of this compound in surface functionalization for advanced materials?

  • Methodological Answer : The trimethylsilyl group anchors the molecule to oxide surfaces (e.g., SiO₂) via siloxane bonds. In a reported protocol, sonication in toluene with hydroxylated substrates (e.g., glass) facilitates covalent grafting. XPS analysis confirms Si–O–Si bond formation (binding energy ~103 eV). Applications include sensors, where the ethynyl group enables click chemistry with azide-functionalized probes .

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